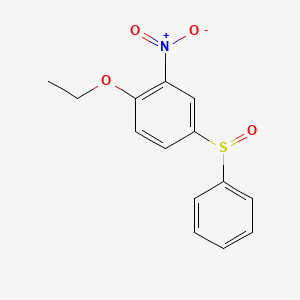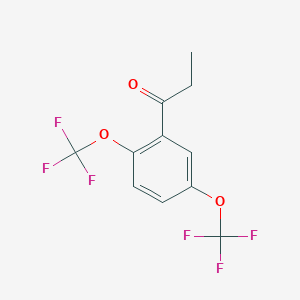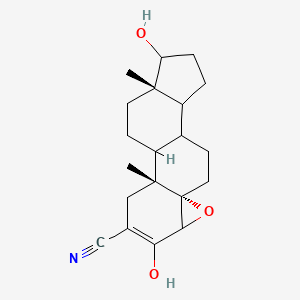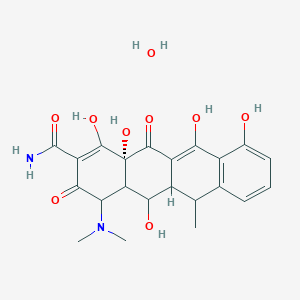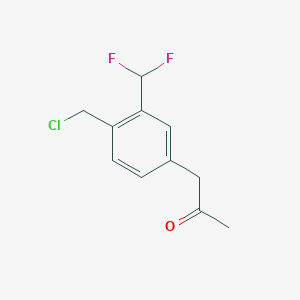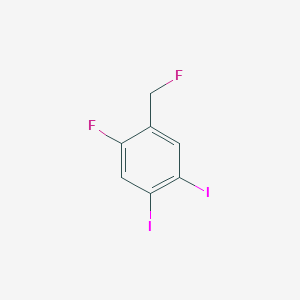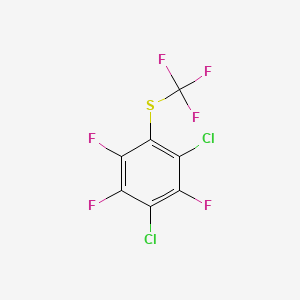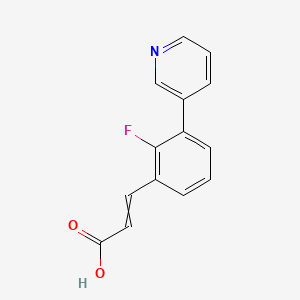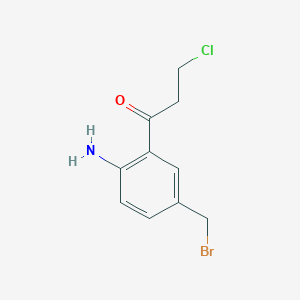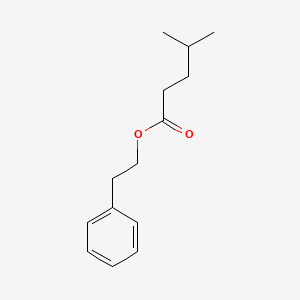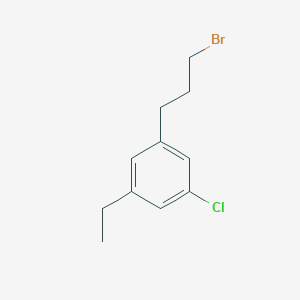
1-(3-Bromopropyl)-3-chloro-5-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-3-chloro-5-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromopropyl group, a chlorine atom, and an ethyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(3-Bromopropyl)-3-chloro-5-ethylbenzene can be achieved through several routes. One common method involves the bromination of 3-chloro-5-ethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The bromination occurs selectively at the propyl group, yielding the desired product.
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
1-(3-Bromopropyl)-3-chloro-5-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group is highly electrophilic and can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. For example, reaction with sodium hydroxide can yield 3-chloro-5-ethylphenylpropanol.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes. For instance, treatment with potassium tert-butoxide can lead to the formation of 3-chloro-5-ethylstyrene.
Oxidation and Reduction: The compound can be oxidized using reagents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst to form various derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-3-chloro-5-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various functionalized compounds.
Pharmaceuticals: The compound can be used in the development of active pharmaceutical ingredients (APIs) and drug intermediates. Its derivatives may exhibit biological activity and therapeutic potential.
Materials Science: It can be utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to undergo polymerization and other chemical modifications.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-3-chloro-5-ethylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a hydrogen halide to form an alkene. The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-3-chloro-5-ethylbenzene can be compared with other halogenated aromatic hydrocarbons, such as:
1-(3-Bromopropyl)-3-chlorobenzene: Lacks the ethyl group, resulting in different reactivity and applications.
1-(3-Bromopropyl)-3-ethylbenzene:
1-(3-Chloropropyl)-3-bromo-5-ethylbenzene: The positions of the bromine and chlorine atoms are swapped, leading to different chemical properties.
Eigenschaften
Molekularformel |
C11H14BrCl |
|---|---|
Molekulargewicht |
261.58 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-3-chloro-5-ethylbenzene |
InChI |
InChI=1S/C11H14BrCl/c1-2-9-6-10(4-3-5-12)8-11(13)7-9/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
PBTSJWIHDTVHCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)Cl)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



